1-But-3-ynyl-3-methylpiperidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-But-3-ynyl-3-methylpiperidine-3-carbonitrile, also known as BMY-14802, is a chemical compound that is used in scientific research. This compound has gained attention due to its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease.
Mechanism of Action
1-But-3-ynyl-3-methylpiperidine-3-carbonitrile works by inhibiting the reuptake of dopamine in the brain. This leads to an increase in the levels of dopamine in the brain, which can improve motor function and reduce the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which can improve motor function and reduce the symptoms of Parkinson's disease. This compound has also been shown to have antioxidant properties, which can protect the brain from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 1-But-3-ynyl-3-methylpiperidine-3-carbonitrile in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the dopamine system in the brain. However, one limitation of using this compound is that it is a relatively new compound and there is still much that is unknown about its long-term effects.
Future Directions
There are several future directions for research on 1-But-3-ynyl-3-methylpiperidine-3-carbonitrile. One area of research is the development of new compounds that are based on the structure of this compound. These compounds may have improved therapeutic properties and fewer side effects. Another area of research is the use of this compound in combination with other drugs for the treatment of neurological disorders. Finally, research is needed to determine the long-term effects of this compound and to assess its safety for human use.
Synthesis Methods
1-But-3-ynyl-3-methylpiperidine-3-carbonitrile can be synthesized through a multistep process involving the reaction of 1,3-butadiyne and 3-methylpiperidine-3-carbonitrile. The reaction is carried out under controlled conditions in the presence of a catalyst.
Scientific Research Applications
1-But-3-ynyl-3-methylpiperidine-3-carbonitrile has been extensively studied for its potential therapeutic applications in the treatment of Parkinson's disease. Research has shown that this compound can increase the levels of dopamine in the brain, which is a neurotransmitter that is deficient in Parkinson's disease. This compound has also been studied for its potential use in the treatment of other neurological disorders such as Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
1-but-3-ynyl-3-methylpiperidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-3-4-7-13-8-5-6-11(2,9-12)10-13/h1H,4-8,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNMOAOJUCXPOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)CCC#C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1882002-98-3 |
Source
|
Record name | 1-(but-3-yn-1-yl)-3-methylpiperidine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.